

## potential off-target effects of Ddr1-IN-4

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Compound of Interest		
Compound Name:	Ddr1-IN-4	
Cat. No.:	B607013	Get Quote

# **Technical Support Center: Ddr1-IN-4**

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **Ddr1-IN-4**. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.

### **Frequently Asked Questions (FAQs)**

Q1: What is **Ddr1-IN-4** and what is its primary mechanism of action?

**Ddr1-IN-4**, also referred to as Compound 2.45, is a potent and highly selective small-molecule inhibitor of Discoidin Domain Receptor 1 (DDR1) autophosphorylation.[1] DDR1 is a receptor tyrosine kinase that is activated by binding to various types of collagen.[2][3] Upon activation, DDR1 undergoes autophosphorylation, initiating downstream signaling cascades that regulate cellular processes such as proliferation, differentiation, adhesion, migration, and invasion.[2][3] [4] **Ddr1-IN-4** acts as a Type II kinase inhibitor, binding to the 'DFG-out' inactive conformation of the DDR1 kinase domain, thereby preventing ATP binding and subsequent phosphorylation. [2][3]

Q2: How selective is **Ddr1-IN-4** for DDR1 over other kinases?

**Ddr1-IN-4** exhibits excellent selectivity for DDR1. In biochemical assays, it has demonstrated significant potency against DDR1 with much lower activity against the closely related DDR2 and a broad panel of other kinases.[1][5]



Q3: What are the known off-target effects of Ddr1-IN-4?

Kinome-wide profiling has shown that **Ddr1-IN-4** has a generally clean off-target profile.[5] However, at higher concentrations, some interactions with other kinases may occur. The provided kinase selectivity data summarizes the most significant known off-targets. It is crucial to consider these potential off-target effects when interpreting experimental results, especially when using the inhibitor at concentrations significantly higher than its IC50 for DDR1.

Q4: In which experimental systems has **Ddr1-IN-4** been validated?

**Ddr1-IN-4** has been shown to inhibit DDR1 autophosphorylation in various in vitro and in vivo models. This includes cell-based assays using DDR1-overexpressing HT1080 cells and U2OS cells.[1][2] Furthermore, it has been used in a genetic mouse model of Alport syndrome, where it demonstrated therapeutic efficacy in preserving renal function and reducing tissue damage. [1][5]

# **Troubleshooting Guide**

# Troubleshooting & Optimization

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Observed Issue	Potential Cause (Off-Target Effect)	Recommended Action
Unexpected cellular phenotype not consistent with DDR1 inhibition.	The phenotype may be due to inhibition of a secondary kinase target. At higher concentrations, Ddr1-IN-4 may engage other kinases.	1. Confirm DDR1 target engagement: Perform a Western blot to verify the inhibition of DDR1 phosphorylation at the concentration used. 2. Titrate Ddr1-IN-4 concentration: Use the lowest effective concentration to minimize off-target effects. 3. Use a structurally distinct DDR1 inhibitor: Compare results with another selective DDR1 inhibitor to see if the phenotype persists. 4. Consult kinase selectivity data: Cross-reference your observed phenotype with the known functions of kinases that are potential off-targets of Ddr1-IN-4.
Cell toxicity or reduced viability at expected effective concentrations.	While generally having a clean safety profile, high concentrations of any small molecule inhibitor can lead to off-target toxicity. This could be due to the inhibition of kinases essential for cell survival.	1. Perform a dose-response curve for cytotoxicity: Determine the concentration at which toxicity is observed and compare it to the concentration required for DDR1 inhibition. 2. Shorten treatment duration: If possible, reduce the exposure time of the cells to Ddr1-IN-4. 3. Rescue experiment: If a specific off-target is suspected, attempt to rescue the



		phenotype by activating its downstream pathway.
Inconsistent results between different cell lines.	The expression levels of DDR1 and potential off-target kinases can vary significantly between cell lines. A cell line with low DDR1 expression and high expression of an off-target kinase may exhibit a different response.	1. Profile kinase expression: Characterize the expression levels of DDR1 and key potential off-target kinases in your cell lines of interest via qPCR or Western blot. 2. Normalize to DDR1 expression: When comparing effects across cell lines, consider normalizing the observed phenotype to the level of DDR1 expression.

### **Data Presentation**

Table 1: Kinase Selectivity Profile of **Ddr1-IN-4** (Compound 2.45)

Kinase	IC50 / Kd	Fold Selectivity (vs. DDR1)	Reference
DDR1	29 nM (IC50)	1	[1]
DDR1 (human)	25.6 ± 2 nM (IC50)	1	[5]
DDR2	1.9 μM (IC50)	~65.5	[1]
DDR2	64-fold selective over DDR2	64	[5]

A kinome scan against 468 kinases at a concentration of 10  $\mu$ M (a concentration 5000-fold above its Kd of 2 nM for DDR1) showed excellent selectivity. For kinases that were inhibited by more than 50%, binding constants (Kd) were determined, though a comprehensive public list of these is not readily available.[5]

# **Experimental Protocols**



### Protocol 1: Cellular Assay for DDR1 Autophosphorylation Inhibition

This protocol describes a method to assess the potency of **Ddr1-IN-4** in inhibiting collagen-induced DDR1 autophosphorylation in a cellular context.

#### Materials:

- U2OS cells (or other suitable cell line expressing DDR1)
- Cell culture medium (e.g., DMEM) with 10% FBS
- Collagen Type I (e.g., from rat tail)
- Ddr1-IN-4
- DMSO (vehicle control)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-DDR1 (pY792), anti-total-DDR1
- Secondary antibody (HRP-conjugated)
- · Chemiluminescent substrate
- Western blot equipment

#### Procedure:

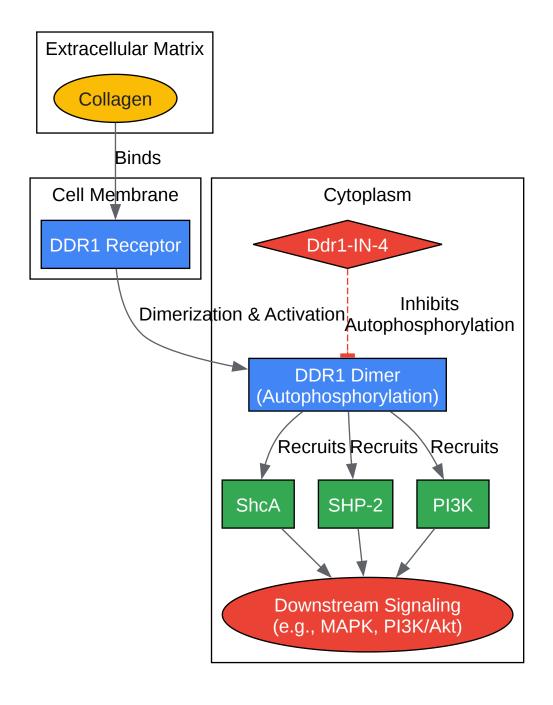
- Cell Seeding: Seed U2OS cells in 6-well plates and grow to 80-90% confluency.
- Serum Starvation: Serum-starve the cells for 12-24 hours in a serum-free medium.
- Inhibitor Treatment: Pre-treat cells with varying concentrations of **Ddr1-IN-4** (e.g., 0, 10, 30, 100, 300, 1000 nM) or DMSO for 1-2 hours.
- Collagen Stimulation: Stimulate the cells with collagen I (e.g., 10 μg/mL) for 90 minutes.
- Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.



- Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
- · Western Blotting:
  - Separate equal amounts of protein by SDS-PAGE.
  - Transfer proteins to a PVDF membrane.
  - Block the membrane with 5% BSA or non-fat milk in TBST.
  - Incubate with primary anti-phospho-DDR1 antibody overnight at 4°C.
  - Wash and incubate with HRP-conjugated secondary antibody.
  - Detect signal using a chemiluminescent substrate.
- Data Analysis:
  - Strip the membrane and re-probe with an anti-total-DDR1 antibody to normalize for protein loading.
  - Quantify band intensities and calculate the ratio of phospho-DDR1 to total-DDR1.
  - Plot the percentage of inhibition against the **Ddr1-IN-4** concentration to determine the EC50.

### **Visualizations**





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Caption: DDR1 signaling pathway and the inhibitory action of Ddr1-IN-4.





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Caption: Workflow for troubleshooting potential off-target effects.

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### References

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